Cas no 2012745-47-8 (4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole)

4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole 化学的及び物理的性質
名前と識別子
-
- EN300-1145656
- 4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole
- 2012745-47-8
-
- インチ: 1S/C11H13Cl2N/c1-6-7(12)4-8-9(10(6)13)11(2,3)5-14-8/h4,14H,5H2,1-3H3
- InChIKey: GNZOJDLVZOSVHI-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C)C(=CC2=C1C(C)(C)CN2)Cl
計算された属性
- せいみつぶんしりょう: 229.0425048g/mol
- どういたいしつりょう: 229.0425048g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1145656-1.0g |
4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole |
2012745-47-8 | 1g |
$0.0 | 2023-06-09 |
4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole 関連文献
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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9. Book reviews
4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indoleに関する追加情報
Comprehensive Overview of 4,6-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole (CAS No. 2012745-47-8)
4,6-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole (CAS No. 2012745-47-8) is a specialized organic compound belonging to the indole derivatives family. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential applications in drug discovery and crop protection. The compound's dichloro-substituted indole core, combined with trimethyl modifications, offers distinct chemical properties that make it valuable for synthetic optimization and biological activity studies.
In recent years, the demand for heterocyclic compounds like 4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole has surged, driven by advancements in small-molecule therapeutics and precision agriculture. Researchers frequently search for "indole derivatives in drug design" or "chlorinated indole synthesis," reflecting the compound's relevance in modern chemistry. Its CAS number 2012745-47-8 serves as a critical identifier for procurement and regulatory compliance across industries.
The compound's molecular stability and lipophilicity are key attributes explored in medicinal chemistry. Studies suggest that its chlorine atoms enhance binding affinity to specific biological targets, while the trimethyl groups influence metabolic resistance—a hot topic in "long-acting pharmaceutical formulations" research. These features align with current trends favoring sustainable chemical solutions and targeted bioactive molecules.
From a synthetic perspective, 4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is often synthesized via palladium-catalyzed cross-coupling or electrophilic aromatic substitution, methods frequently queried in organic chemistry databases. The compound's crystalline structure and solubility profile make it suitable for high-throughput screening platforms, addressing the growing need for "fragment-based drug discovery" tools.
Environmental considerations surrounding chlorinated compounds have also placed this molecule under scrutiny. Innovations in "green chemistry approaches for indole synthesis" often reference derivatives like CAS 2012745-47-8, particularly in discussions about atom economy and waste reduction. This aligns with the broader industry shift toward eco-friendly synthesis protocols.
Analytical characterization of 4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole typically involves HPLC purification and NMR spectroscopy, techniques central to "compound purity verification" workflows. The compound's UV absorption properties further enable applications in photostability studies, a niche but growing area in material science.
In conclusion, 4,6-dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole (CAS No. 2012745-47-8) represents a versatile building block with cross-disciplinary significance. Its optimization continues to inspire research in structure-activity relationships, meeting demands for both innovative therapeutics and advanced agrochemicals in today's technology-driven markets.
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